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Compound of Interest

Compound Name: GNE-272

Cat. No.: B15572429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-272 with other prominent CBP/EP300

bromodomain inhibitors, including SGC-CBP30, I-CBP112, CCS1477 (Inobrodib), and FT-7051

(Pocenbrodib). The information is supported by experimental data to aid in the evaluation of

these compounds for research and therapeutic development.

Introduction to CBP/EP300 Inhibition
The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-

activators that play a central role in regulating gene expression. Their bromodomains recognize

acetylated lysine residues on histones and other proteins, a key mechanism for recruiting the

transcriptional machinery to specific gene loci. Dysregulation of CBP/p300 activity is implicated

in various diseases, particularly cancer, making their bromodomains attractive therapeutic

targets. Small molecule inhibitors that competitively bind to the CBP/EP300 bromodomain can

disrupt these interactions, leading to the modulation of oncogenic gene expression programs.

In Vitro Performance Comparison
The following tables summarize the in vitro potency, selectivity, and cellular activity of GNE-272
and other selected CBP/EP300 inhibitors based on publicly available data.

Table 1: In Vitro Potency of CBP/EP300 Inhibitors
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Compound Target Assay Type IC50 / Kd (nM) Reference

GNE-272 CBP TR-FRET 20 [1][2][3]

EP300 - -

CBP BRET 410 [1][2][3]

SGC-CBP30 CBP - 21 (Kd) [4][5]

p300 - 38 (IC50) [4]

CBP NanoBRET 280 (EC50) [6]

I-CBP112 CBP ITC 151 (Kd) [7]

p300 ITC 167 (Kd) [7]

CBP NanoBRET 240 (EC50) [6]

CCS1477

(Inobrodib)
p300 SPR 1.3 (Kd) [8][9]

CBP SPR 1.7 (Kd) [8][9]

p300 BRET 19 (IC50) [8]

FT-7051

(Pocenbrodib)
CBP/p300 -

Potent and

Selective
[1][2]

Table 2: Selectivity Profile of CBP/EP300 Inhibitors
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Compound Off-Target Assay Type
IC50 / Kd
(nM)

Selectivity
(Fold vs.
CBP/p300)

Reference

GNE-272 BRD4(1) - 13,000

~650-fold vs.

CBP (TR-

FRET)

[1][2][3]

SGC-CBP30 BRD4(1) - - >40-fold

BRD4(2) - - >250-fold

I-CBP112 BRD4(1) ITC 5,587 (Kd)
~37-fold vs.

CBP
[7]

BRD4(2) ITC 20,000 (Kd)
~132-fold vs.

CBP
[7]

CCS1477

(Inobrodib)
BRD4 SPR 222 (Kd)

~170-fold vs.

p300 / ~130-

fold vs. CBP

[8][9]

Table 3: Cellular Activity of CBP/EP300 Inhibitors
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Compound Cell Line Assay Type
EC50 / GI50
(nM)

Key
Findings

Reference

GNE-272
MOLM-16

(AML)

MYC RNA

expression
69

Repressed

MYC

expression at

RNA and

protein levels.

[1]

SGC-CBP30

Multiple

Myeloma Cell

Lines

Growth

Inhibition
< 3,000

Sensitivity in

a subset of

multiple

myeloma cell

lines.

[6]

I-CBP112
Leukemia

Cell Lines

Colony

Formation
-

Impaired

colony

formation and

induced

differentiation

.

CCS1477

(Inobrodib)

22Rv1

(Prostate

Cancer)

Proliferation 96

Inhibited

proliferation

and down-

regulated AR

and c-Myc.

[9]

VCaP

(Prostate

Cancer)

Proliferation 49 [9]

FT-7051

(Pocenbrodib

)

AR-positive

Prostate

Cancer Cell

Lines

Antiproliferati

ve
-

Antiproliferati

ve in both

enzalutamide

-sensitive and

-resistant

models.

[2]
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In Vivo Performance Comparison
The efficacy of these inhibitors has been evaluated in various preclinical cancer models.

Table 4: In Vivo Efficacy of CBP/EP300 Inhibitors

Compound Cancer Model
Dosing
Regimen

Key Efficacy
Readouts

Reference

GNE-272
MOLM-16 AML

Xenograft
Not specified

Modulated MYC

expression and

demonstrated

antitumor activity.

[1]

CCS1477

(Inobrodib)

22Rv1 Prostate

Cancer

Xenograft

10, 20 mg/kg qd

or 30 mg/kg qod

(oral)

Complete tumor

growth inhibition

over 28 days.

[9]

FT-7051

(Pocenbrodib)

Prostate Cancer

Models
Not specified

Demonstrated

activity in

enzalutamide-

sensitive and -

resistant models.

[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of inhibitors to the CBP bromodomain.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g.,

Europium chelate-labeled CBP bromodomain) to an acceptor fluorophore (e.g., APC-labeled

biotinylated histone peptide) when they are in close proximity. Inhibition of the CBP-histone
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interaction by a compound disrupts this energy transfer, leading to a decrease in the FRET

signal.

General Protocol:

A recombinant CBP bromodomain protein tagged with a Europium (Eu3+) chelate is used

as the donor.

A biotinylated peptide containing an acetylated lysine residue serves as the ligand for the

bromodomain.

Allophycocyanin (APC)-labeled streptavidin binds to the biotinylated peptide and acts as

the acceptor.

Inhibitor compounds are serially diluted and incubated with the CBP bromodomain-Eu3+

chelate.

The biotinylated peptide and APC-streptavidin are then added to the mixture.

After an incubation period, the TR-FRET signal is measured using a plate reader with an

excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Eu3+) and ~665

nm (APC).

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined

from the dose-response curves.

Bioluminescence Resonance Energy Transfer (BRET)
Assay
The BRET assay is a cell-based assay used to measure target engagement in a more

physiological context.

Principle: BRET measures the interaction between a bioluminescent donor (e.g., NanoLuc

luciferase fused to CBP) and a fluorescent acceptor (e.g., a fluorescently labeled histone or

a HaloTag ligand) within living cells. Inhibition of this interaction by a compound leads to a

decrease in the BRET signal.
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General Protocol:

Cells (e.g., HEK293) are co-transfected with plasmids encoding for a NanoLuc-CBP

bromodomain fusion protein (donor) and a HaloTag-Histone H3.3 fusion protein

(acceptor).

Transfected cells are plated in a multi-well format.

A cell-permeable HaloTag ligand labeled with a fluorescent dye is added to the cells.

The cells are then treated with various concentrations of the inhibitor compound.

The NanoLuc substrate is added, and the bioluminescent and fluorescent emissions are

measured using a plate reader.

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission,

and IC50 values are determined.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to

its target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A

ligand (e.g., CBP bromodomain) is immobilized on the chip, and the analyte (inhibitor) is

flowed over the surface. The binding of the analyte to the ligand causes a change in the

refractive index, which is measured in real-time as a response unit (RU).

General Protocol:

The CBP bromodomain protein is immobilized on a sensor chip (e.g., CM5 chip) using

standard amine coupling chemistry.

A reference flow cell is prepared, often with a non-specific protein, to subtract non-specific

binding and bulk refractive index changes.

The inhibitor compound is prepared in a series of concentrations and injected over the

sensor chip surface at a constant flow rate.
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The association (kon) and dissociation (koff) rates are monitored in real-time.

After each injection, the surface is typically regenerated with a specific buffer to remove

the bound analyte.

The binding data is fitted to a kinetic model to determine the association rate constant

(ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they

form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is

monitored.

General Protocol for an AML Xenograft Model:

Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.

Human acute myeloid leukemia (AML) cells (e.g., MOLM-16) are injected intravenously or

subcutaneously into the mice.

Once tumors are established or leukemia is engrafted, the mice are randomized into

treatment and vehicle control groups.

The inhibitor compound is administered to the treatment group according to a specific

dosing schedule (e.g., daily oral gavage).

Tumor volume is measured regularly with calipers (for subcutaneous models), or disease

progression is monitored by bioluminescence imaging or flow cytometry of peripheral

blood/bone marrow.

At the end of the study, tumors and/or tissues are often collected for pharmacodynamic

biomarker analysis (e.g., measurement of MYC expression).

Signaling Pathways and Experimental Workflows
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Visualizing the biological context and experimental processes is essential for understanding the

mechanism and evaluation of these inhibitors.
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Caption: CBP/EP300 signaling and inhibitor mechanism.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15572429?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation In Vivo Evaluation

High-Throughput
Screening

Biochemical Assays
(TR-FRET, SPR)

Cell-Based Assays
(BRET, Proliferation) Lead Optimization Pharmacokinetics

(PK)
Xenograft

Efficacy Models
Pharmacodynamics

(PD)

Click to download full resolution via product page

Caption: Workflow for CBP/EP300 inhibitor evaluation.
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GNE-272 is a potent and selective CBP/EP300 bromodomain inhibitor with demonstrated in

vitro and in vivo activity. When compared to other inhibitors such as SGC-CBP30, I-CBP112,

CCS1477, and FT-7051, the choice of compound will depend on the specific research question

or therapeutic application. Factors to consider include the desired potency, selectivity profile

against other bromodomain families (particularly BETs), and the specific cellular context or

cancer type being investigated. This guide provides a summary of the key data to inform these

decisions, and the detailed experimental protocols offer a foundation for further investigation.

The field of CBP/EP300 inhibition is rapidly evolving, with several compounds, including

CCS1477 (Inobrodib) and FT-7051 (Pocenbrodib), advancing into clinical trials, highlighting the

therapeutic potential of targeting this critical epigenetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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